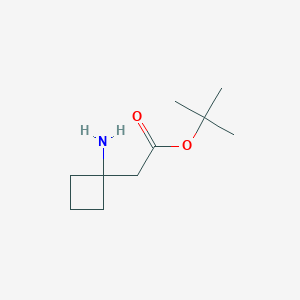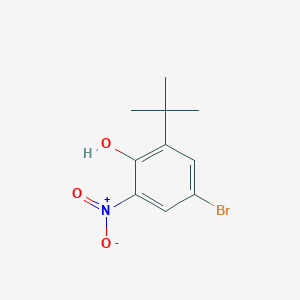![molecular formula C9H13BrN2O2 B3242129 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 150259-29-3](/img/structure/B3242129.png)
3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Übersicht
Beschreibung
The compound “3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains bromoethyl and diazaspiro groups, which suggest the presence of a bromine atom and nitrogen atoms in the structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as bicyclo[3.3.1]nonane-2,4-diones have been synthesized from isophthalic acids in several steps . The process involves treatment with diethyl magnesiomalonate and triethylamine to yield intermediate compounds, which are then subjected to decarboxylation, esterification, and cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones have been efficiently prepared from 3-ethoxycarbonyltetrahydrofuran-2-ones, leading to multifunctional triazole-containing spiro dilactones (Ghochikyan et al., 2016).
- The structure-property relationship of newly synthesized 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was investigated through experimental and theoretical methods, contributing to the understanding of the structural aspects of these compounds (Lazić et al., 2017).
Chemical Reactions and Molecular Structure
- The study of the reaction of 4,5-diaroyl-1-aryl-1H-pyrrole-2,3-diones with ethyl 3-amino-3-phenylprop-2-enoate, yielding a variety of 1,7-diazaspiro[4.4]nonane derivatives, contributed to the understanding of spiro heterocyclization (Silaichev et al., 2013).
- In a study on spirohydantoin derivatives, the crystalline and molecular structures of compounds like 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione were analyzed, enhancing our understanding of molecular interactions in these compounds (Lazić et al., 2022).
Multicomponent Chemical Synthesis
- A four-component reaction involving isocyanides was developed for the preparation of 1,7-diazaspiro[4,4]nonane-2,6-dione derivatives, demonstrating the versatility of these compounds in multicomponent chemical synthesis (Soleimani et al., 2013).
Crystal Structure Prediction and Synthesis
- A study on (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione conducted a blind crystal structure prediction using a dispersion-corrected density functional approach. This study provided insights into the crystal structures of spiro-cyclic compounds (Willer et al., 2012).
Polymer Synthesis
- New polyether and poly(ether ketone)s containing the rigid 1,6-diazaspiro[4.4]nonane-2,7-dione core were developed. These polymers showed excellent thermo-oxidative stability and are significant in the field of polymer chemistry (Zhou et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione are sigma receptors (SRs) . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), are involved in several biological and pathological conditions . S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .
Mode of Action
Upon activation, S1R dissociates from BiP and moves toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compound has been evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .
Biochemical Pathways
The sigma receptors are highly expressed in both central and peripheral nervous systems, in areas of great relevance for neuroprotection and neuroinflammation . The ligands of these receptors have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models .
Result of Action
Receptor antagonists are reported to have analgesic effects in both animals and humans and to enhance opioid-mediated analgesia . On the contrary, S1R agonists oppose the effects of antagonists, and they are associated with cytoprotective effects .
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c10-5-6-12-7(13)9(11-8(12)14)3-1-2-4-9/h1-6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGZPVIVRDIJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150259-29-3 | |
| Record name | 3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-](/img/structure/B3242050.png)
![4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B3242057.png)

![N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B3242076.png)



![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B3242110.png)



![Pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3242144.png)


